2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide
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Overview
Description
2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide is a chemical compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
Similar compounds have been shown to act as inverse agonists or inhibitors, modulating the activity of their target proteins . The interaction with these targets can lead to changes in cellular signaling pathways, affecting the function of the cell .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway modulations would depend on the specific cellular context.
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in conditions such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Preparation Methods
The synthesis of 2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the desired position.
Sulfonamide formation: This step involves the reaction of the triazolopyridine derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization reactions: The triazolopyridine core can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anticancer, antiviral, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other triazolopyridine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer activity.
Triazolo[4,3-a]quinoxaline derivatives: Explored for their antiviral and antimicrobial activities.
Compared to these compounds, 2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide may offer unique properties or enhanced activity in certain applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-9-4-1-2-6-11(9)20(18,19)16-10-5-3-7-17-12(10)14-8-15-17/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUSVGQYRUVHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=CN3C2=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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